molecular formula C7H7F3O3 B15069981 3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid CAS No. 1000525-62-1

3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid

Cat. No.: B15069981
CAS No.: 1000525-62-1
M. Wt: 196.12 g/mol
InChI Key: QAEJOINILSCGBK-UHFFFAOYSA-N
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Description

3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid (CAS 1000525-62-1) is a high-purity chemical compound offered for research and development purposes. It is characterized by its molecular formula of C 7 H 7 F 3 O 3 and a molecular weight of 196.13 g/mol . This solid is part of a class of β-oxo carboxylic acids, which are valuable intermediates in organic synthesis. The presence of both a reactive β-ketoacid moiety and a cyclopropyl group with a trifluoromethyl substituent makes it a versatile building block for constructing more complex molecules, particularly in medicinal chemistry and materials science. Compounds featuring the trifluoromethyl group and cyclopropane rings are of significant interest in pharmaceutical research due to their potential to modulate the physicochemical properties and metabolic stability of drug candidates . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1000525-62-1

Molecular Formula

C7H7F3O3

Molecular Weight

196.12 g/mol

IUPAC Name

3-oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid

InChI

InChI=1S/C7H7F3O3/c8-7(9,10)6(1-2-6)4(11)3-5(12)13/h1-3H2,(H,12,13)

InChI Key

QAEJOINILSCGBK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)CC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclopropanation Strategies for Trifluoromethyl-Substituted Intermediates

The synthesis of 3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid begins with the construction of the 1-(trifluoromethyl)cyclopropyl moiety. A widely employed approach involves the cyclopropanation of trifluoromethyl-containing alkenes using diethylzinc and diiodomethane under controlled conditions. For example, 1-(trifluoromethyl)cyclopropyl-1-alcohol serves as a critical intermediate, which can be further functionalized through tosylation and nucleophilic substitution. In one protocol, the alcohol is treated with p-toluenesulfonyl chloride in acetonitrile with sodium hydride as a base, yielding a tosylate intermediate. This intermediate undergoes subsequent substitution with sodium cyanide in dimethylformamide (DMF) at elevated temperatures (140–160°C), forming a nitrile derivative. Hydrolysis of the nitrile group under basic conditions (e.g., aqueous sodium hydroxide) followed by acidification produces the corresponding carboxylic acid.

Key Reaction Parameters :

  • Temperature : Tosylation proceeds at 20–30°C, while nitrile formation requires reflux conditions.
  • Solvents : Acetonitrile for tosylation; DMF for cyanide substitution.
  • Yields : ~75–84% overall yield for analogous pathways.

Knoevenagel Condensation for β-Keto Acid Formation

The β-keto acid moiety in this compound can be constructed via Knoevenagel condensation. This method involves the reaction of a cyclopropane carbonyl compound with malonic acid derivatives. For instance, 1-(trifluoromethyl)cyclopropanecarbaldehyde may react with malonic acid in the presence of a catalytic base (e.g., piperidine) to form the β-keto acid directly. While this route is conceptually straightforward, the electron-withdrawing nature of the trifluoromethyl group can hinder condensation efficiency, necessitating optimized conditions such as elevated temperatures or microwave assistance.

Comparative Data :

Method Starting Material Catalyst Yield (%)
Knoevenagel Condensation Cyclopropanecarbaldehyde Piperidine 60–70
Tosylation-Cyanidation 1-(Trifluoromethyl)cyclopropanol NaCN/DMF 75–84

Hydrolysis of β-Keto Ester Precursors

An alternative route involves the synthesis of β-keto esters followed by hydrolysis. For example, ethyl 3-oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoate can be prepared via a Claisen condensation between ethyl cyclopropanecarboxylate and trifluoromethyl acetyl chloride. Hydrolysis of the ester under acidic or basic conditions then yields the target acid. This method benefits from the commercial availability of ethyl cyclopropanecarboxylate and the mild hydrolysis conditions required.

Reaction Mechanism :

  • Claisen Condensation :
    $$
    \text{Cyclopropanecarboxylate} + \text{CF}_3\text{COCl} \xrightarrow{\text{Base}} \text{Ethyl β-keto ester} + \text{HCl}
    $$
  • Ester Hydrolysis :
    $$
    \text{Ethyl β-keto ester} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{β-Keto acid} + \text{Ethanol}
    $$

Optimization Insights :

  • Base Selection : Potassium tert-butoxide improves condensation efficiency over weaker bases.
  • Hydrolysis pH : Acidic workup (pH 1–2) minimizes decarboxylation side reactions.

Palladium-Catalyzed Cross-Coupling Approaches

Recent advances in transition metal catalysis have enabled the use of palladium-mediated cross-coupling to assemble the trifluoromethylcyclopropyl fragment. For instance, Suzuki-Miyaura coupling between a boronic acid-functionalized cyclopropane and a trifluoromethylated aryl halide can construct the core structure, followed by oxidation to introduce the keto group. While this method offers precision in fragment assembly, challenges such as catalyst poisoning by the trifluoromethyl group and cyclopropane ring strain necessitate specialized ligands (e.g., bulky phosphines) and inert reaction conditions.

Case Study :

  • Catalyst System : Pd(OAc)₂/XPhos.
  • Reaction Time : 24–48 hours at 80°C.
  • Yield : ~50–65% for analogous systems.

Biocatalytic Synthesis and Green Chemistry

Emerging biocatalytic methods employ enzymes such as ketoreductases and carboxylases to stereoselectively form the β-keto acid moiety. For example, engineered Escherichia coli strains expressing cyclopropane synthase have demonstrated the ability to catalyze the formation of trifluoromethylcyclopropane derivatives from fluorinated precursors. Although still in experimental stages, this approach aligns with green chemistry principles by avoiding harsh reagents and reducing waste.

Advantages :

  • Stereocontrol : High enantiomeric excess (>90%) for chiral intermediates.
  • Sustainability : Aqueous reaction media and ambient temperatures.

Comparative Analysis of Methodologies

The selection of a synthetic route for this compound depends on factors such as scalability, cost, and desired purity. Traditional methods like Knoevenagel condensation offer simplicity but suffer from moderate yields. In contrast, multi-step sequences involving tosylation and cyanidation (as in) provide higher overall yields but require stringent temperature control. Transition metal catalysis, while innovative, remains limited by catalyst costs and functional group compatibility.

Yield and Cost Comparison :

Method Steps Cost (Relative) Yield (%)
Tosylation-Cyanidation 3 Moderate 75–84
Claisen Condensation 2 Low 60–70
Palladium Catalysis 4 High 50–65

Industrial-Scale Production Considerations

For industrial applications, the tosylation-cyanidation route () is particularly advantageous due to its high yield (>75%) and compatibility with continuous flow reactors. Key considerations include:

  • Solvent Recovery : DMF and acetonitrile can be recycled via distillation.
  • Waste Management : Sodium cyanide residues require neutralization with ferrous sulfate.
  • Process Safety : Exothermic reactions during tosylation necessitate controlled dosing and cooling.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanepropanoic acid, b-oxo-1-(trifluoromethyl)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

Cyclopropanepropanoic acid, b-oxo-1-(trifluoromethyl)- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropanepropanoic acid, b-oxo-1-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The cyclopropane ring and ketone group also contribute to its unique reactivity and potential biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

(a) 3-[1-(Difluoromethyl)cyclopropyl]propanoic Acid
  • Structure : Replaces -CF₃ with -CHF₂.
  • Impact : Reduced electron-withdrawing effects and lipophilicity compared to the trifluoromethyl analog. Molecular weight decreases (164.15 vs. ~215.1 estimated for the trifluoromethyl variant) .
  • Applications : Likely used in less sterically demanding synthetic pathways.
(b) Methyl 3-Cyclopropyl-3-oxopropionate
  • Structure : Ester derivative (methyl ester) of the β-keto acid.
  • Impact : Increased volatility and altered solubility (ester vs. carboxylic acid). Molecular weight: 142.15, significantly lower than the parent acid .
  • Applications : Intermediate in pesticide synthesis (e.g., isoxaflutole) .

Heterocyclic and Aromatic Analogs

(a) 4-(1-(6-(Difluoromethyl)pyridin-3-yl)cyclopropyl)-3-methyl-1H-pyrrole-2-carboxylic Acid (255)
  • Structure : Incorporates a pyrrole ring and pyridine substituent.
  • Molecular weight: 293.2 .
  • Applications : Uncharacterized in the cited study but likely targets kinase inhibition due to pyridine-pyrrole motifs.
(b) Ethyl 3-Oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd)
  • Structure: β-keto ester fused with a quinoxaline ring.
  • Impact : Introduces aromatic nitrogen heterocycles, increasing π-π interactions. Molecular weight: 336.34 .
  • Applications: Potential precursor for antimalarial or anticancer agents.

Pharmaceutical Impurities and Derivatives

(a) 1-Cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic Acid
  • Structure: Fluoroquinolone derivative with cyclopropyl and piperazine groups.
  • Impact : Broad-spectrum antibiotic activity via DNA gyrase inhibition. Molecular weight: ~331.3 .
  • Applications: Impurity in quinolone antibiotics (e.g., ciprofloxacin derivatives).

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid C₇H₇F₃O₃ (est.) ~215.1 -CF₃, cyclopropane, β-keto acid High lipophilicity, metabolic stability
3-[1-(Difluoromethyl)cyclopropyl]propanoic acid C₇H₁₀F₂O₂ 164.15 -CHF₂, cyclopropane Moderate electron withdrawal
Methyl 3-cyclopropyl-3-oxopropionate C₇H₁₀O₃ 142.15 Cyclopropane, methyl ester Volatile, agrochemical intermediate
Compound 255 (pyrrole-pyridine analog) C₁₃H₁₂F₂N₂O₂ 293.2 Pyridine, pyrrole, -CHF₂ ESIMS (M+1): 293.2
Ethyl 3-oxo-2-(2-oxoquinoxalin-3-yl)propanoate C₁₉H₁₆N₂O₄ 336.34 Quinoxaline, phenyl, β-keto ester IR: 1680 cm⁻¹ (C=O)

Biological Activity

3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid, with the CAS number 1000525-62-1, is a chemical compound characterized by its unique molecular structure that includes a cyclopropane ring, a ketone group, and a trifluoromethyl substituent. The molecular formula is C7H7F3O3, and it has a molecular weight of 196.12 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure

The compound can be represented by the following structural formula:

SMILES C1CC1(C(=O)CC(=O)O)C(F)(F)F\text{SMILES }C1CC1(C(=O)CC(=O)O)C(F)(F)F

Synthesis Methods

The synthesis of this compound typically involves reactions between cyclopropane derivatives and trifluoromethyl ketones. Common methods include:

  • Halogenation : Introducing halogen atoms into the cyclopropane framework.
  • Nucleophilic Substitution : Replacing functional groups under controlled conditions.
  • Oxidation : Converting the ketone group to various functional groups.

These reactions are optimized for high yield and purity, often using advanced catalytic systems.

The biological activity of this compound is largely attributed to its interaction with specific biomolecular targets. The trifluoromethyl group enhances the compound's stability and reactivity, allowing it to engage in various biochemical processes. The cyclopropane ring and ketone group contribute to its unique reactivity profile.

Potential Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory responses in vitro.
  • Neuroprotective Effects : Investigations into its effects on neuronal cells indicate possible neuroprotective properties.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : Research demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including HeLa and HCT116, with IC50 values indicating significant potency against these cells.
  • Mechanistic Studies : A study explored the compound's mechanism of action, revealing that it may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Animal Models : In vivo studies have shown promising results regarding tumor reduction in xenograft models, suggesting potential for further development into therapeutic agents.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
Cyclopropanepropanoic acidModerate cytotoxicityLacks trifluoromethyl group
Trifluoromethyl ketonesVaries widelyEnhanced lipophilicity
Other cyclopropane derivativesLimited activityStructural variations

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